REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][CH:5]=1)=[O:3].Br.CS(C)=[O:14]>>[OH2:3].[F:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]([CH:1]=[O:14])=[O:3])=[CH:5][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between water (1.0 liters) and ethyl acetate (250 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (2×250 ml)
|
Type
|
FILTRATION
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Details
|
The combined ethyl acetate extracts were filtered
|
Type
|
CUSTOM
|
Details
|
switched to toluene at 60° C. under reduced pressure
|
Type
|
ADDITION
|
Details
|
The solution was diluted to 200 ml with toluene, and water (10 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold toluene (50 ml)
|
Type
|
FILTRATION
|
Details
|
filter for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
air dried to constant weight
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
O.FC1=CC=C(C=C1)C(=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.8 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |